Cas no 2172149-69-6 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid
- 2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid
- 2172149-69-6
- EN300-1518519
-
- インチ: 1S/C28H34N2O5/c1-2-19(25(31)32)16-29-26(33)28(14-8-3-9-15-28)18-30-27(34)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,2-3,8-9,14-18H2,1H3,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: VILJBDCQFISVJG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCCC1)NCC(C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518519-0.05g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 0.05g |
$2829.0 | 2023-05-26 | ||
Enamine | EN300-1518519-10.0g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1518519-0.25g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 0.25g |
$3099.0 | 2023-05-26 | ||
Enamine | EN300-1518519-2.5g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1518519-1.0g |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1518519-500mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1518519-2500mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1518519-250mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1518519-50mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518519-1000mg |
2-[({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}formamido)methyl]butanoic acid |
2172149-69-6 | 1000mg |
$3368.0 | 2023-09-27 |
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acidに関する追加情報
Introduction to 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic Acid (CAS No. 2172149-69-6)
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid, identified by its CAS number 2172149-69-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its intricate molecular structure, presents a unique set of properties that make it a promising candidate for various therapeutic applications. The presence of multiple functional groups, including an amide linkage and a fluorene moiety, contributes to its versatility and potential utility in drug design and development.
The molecular framework of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid is characterized by a combination of rigid and flexible segments. The fluorene group, known for its stability and fluorescence properties, can serve as a scaffold for further derivatization, enabling the creation of conjugates with enhanced pharmacokinetic profiles. Additionally, the amide bond introduces polarity and reactivity, making it susceptible to various chemical modifications that can fine-tune its biological activity.
In recent years, there has been a surge in research focused on the development of novel bioactive molecules with improved efficacy and reduced side effects. The compound 2172149-69-6 has emerged as a key player in this landscape due to its unique structural features. The cyclohexyl group provides steric hindrance, which can be exploited to optimize binding interactions with biological targets. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug discovery. Fluorene derivatives are known for their metabolic stability and favorable pharmacokinetic properties. The incorporation of a fluorene moiety into 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid not only enhances its structural complexity but also opens up possibilities for applications in imaging techniques and targeted drug delivery systems.
One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. Preclinical studies have suggested that amide-based compounds can interact with specific enzymes involved in these pathways, leading to therapeutic benefits. The presence of the methoxycarbonyl group further enhances the compound's reactivity, allowing for further functionalization and customization.
The synthesis of 2172149-69-6 involves multi-step organic reactions that require precise control over reaction conditions. The use of protective groups is essential to ensure regioselectivity and prevent unwanted side reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently.
In the realm of medicinal chemistry, the development of prodrugs is a strategic approach to improve drug bioavailability and target specificity. The amide bond in 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid can be exploited to create prodrug formulations that release active metabolites in vivo. This concept aligns with current trends in drug design aimed at achieving better therapeutic outcomes with minimal systemic exposure.
The potential applications of this compound extend beyond traditional small-molecule drugs. Its structural features make it suitable for use as a building block in the synthesis of peptidomimetics and other biologically active molecules. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding the interactions between 2172149-69-6 and biological targets at an atomic level. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding further optimization efforts.
In conclusion, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)methylbutanoic acid (CAS No. 2172149-69-6) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and favorable pharmacokinetic properties positions it as a promising candidate for future clinical investigations. As research in this area continues to evolve, we can expect to see further advancements in the design and application of such sophisticated organic compounds.
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